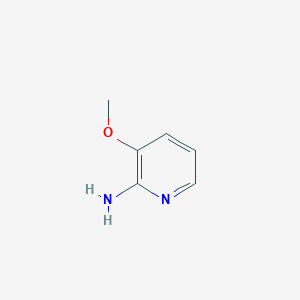

2-Amino-3-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAYRVKSWGSQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432773 | |

| Record name | 2-AMINO-3-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10201-71-5 | |

| Record name | 2-AMINO-3-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-methoxypyridine physical and chemical properties

An In-depth Technical Guide to 2-Amino-3-methoxypyridine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, with the CAS number 10201-71-5, is a substituted pyridine derivative.[1][2][3][4][5] Its structure features an amino group at the 2-position and a methoxy group at the 3-position of the pyridine ring. This arrangement of functional groups makes it a valuable intermediate in organic synthesis.[3]

| Identifier | Value |

| IUPAC Name | 3-methoxypyridin-2-amine[1] |

| CAS Number | 10201-71-5[1][2][3][4][5] |

| Molecular Formula | C₆H₈N₂O[1][3][5][6] |

| SMILES | COC1=C(N=CC=C1)N[1] |

| InChIKey | HNAYRVKSWGSQTP-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [1][3][5][6] |

| Appearance | Solid, Grey to Dark Brown | [2][3][7] |

| Boiling Point | 235.0 ± 20.0 °C (Predicted) | [2][7] |

| pKa | 8.43 ± 0.10 (Predicted) | [7] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [7] |

| Topological Polar Surface Area | 48.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| LogP | 0.6724 | [5] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectral Data Type | Availability |

| Mass Spectrometry (GC-MS) | Available[1] |

| Infrared (IR) Spectroscopy | Available[1] |

| Raman Spectroscopy | Available[1] |

Reactivity and Stability

Chemical Stability: this compound is stable under normal conditions.[8]

Conditions to Avoid: To maintain its stability, it is recommended to avoid:

Incompatible Materials: The compound is incompatible with strong oxidizing agents and strong acids.

Reactivity: The presence of both an amino and a methoxy group on the pyridine ring enhances its reactivity, making it a versatile building block for the synthesis of more complex molecules.[3]

Experimental Protocols

Plausible Synthetic Pathway:

A common strategy for introducing amino and methoxy groups to a pyridine ring involves a sequence of nitration, nucleophilic substitution, and reduction.

General Experimental Steps:

-

Nitration: 2-Chloropyridine is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, likely at the 3-position due to the directing effects of the chloro and ring nitrogen atoms.

-

Methoxylation: The resulting 2-chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with a methoxide source, such as sodium methoxide in methanol, to replace the chlorine atom with a methoxy group.

-

Reduction: The nitro group of 2-methoxy-3-nitropyridine is then reduced to an amino group using a standard reducing agent, such as iron in acidic medium or catalytic hydrogenation, to yield the final product, this compound.

Purification: The crude product would typically be purified by techniques such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized this compound would be confirmed using spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry, and its melting point would be determined.

Applications

This compound is a versatile compound with applications in several fields, primarily due to its utility as a synthetic intermediate.[3]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceutical agents, with potential applications in treatments for neurological disorders and as anti-inflammatory agents.[3]

-

Agricultural Chemistry: In the agrochemical industry, it is used as a precursor for developing effective herbicides and pesticides.[3]

-

Material Science: The compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[3]

-

Biochemical Research: It plays a role in the study of enzyme inhibitors and receptor interactions, aiding in the understanding of biological pathways.[3]

-

Analytical Chemistry: This chemical is utilized in various analytical methods, including chromatography and spectroscopy.[3]

Safety and Handling

Hazard Statements:

-

H335: May cause respiratory irritation[2]

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: this compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., nitrogen or argon).[2][3][7] Recommended storage temperatures are typically between 0-8 °C.[3]

References

- 1. This compound | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10201-71-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Product Search - BuyersGuideChem [buyersguidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 10201-71-5 [m.chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

2-Amino-3-methoxypyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-methoxypyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and known applications.

Core Compound Identity

CAS Number: 10201-71-5[1]

Molecular Structure:

-

Molecular Formula: C₆H₈N₂O[1]

-

Molecular Weight: 124.14 g/mol [1]

-

IUPAC Name: 3-methoxypyridin-2-amine[1]

-

Synonyms: this compound, 3-Methoxypyridin-2-amine[1]

-

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Grey solid | Chem-Impex |

| Boiling Point | 235 °C at 760 mmHg | |

| Purity | ≥ 95% (HPLC) | Chem-Impex |

| Storage Temperature | 0-8 °C, protect from light | |

| XLogP3 | 0.5 | [1] |

| Topological Polar Surface Area | 48.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 124.063662883 Da | [1] |

| InChI | InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | [1] |

| InChIKey | HNAYRVKSWGSQTP-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(N=CC=C1)N | [1] |

Note: Some data is computed and may vary from experimental values.

Synthesis and Experimental Protocols

A generalized workflow for the synthesis of a substituted aminopyridine is outlined below.

Caption: Generalized synthetic workflow for substituted aminopyridines.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of this compound and related compounds. A reverse-phase C18 column is typically employed.

General HPLC Protocol (Adaptable for this compound):

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filtered.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is crucial for the structural elucidation of this compound. While specific spectral data from the search results is limited, ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[2]

Mass Spectrometry (MS):

Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological and Industrial Significance

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3]

Pharmaceutical Development:

This compound is a key intermediate in the development of various pharmaceutical agents. It is particularly noted for its use in the synthesis of compounds targeting neurological disorders.[3]

Agrochemical Chemistry:

In the agrochemical industry, this compound is utilized as a precursor for the synthesis of novel herbicides and pesticides.[3]

The role of this compound as a foundational element in drug discovery is visualized in the following diagram.

Caption: this compound as a building block in drug discovery.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic Data for 2-Amino-3-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-3-methoxypyridine (CAS No. 10201-71-5). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. The information is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 6.8 - 7.2 | dd | ~7.5, ~5.0 | 1H |

| H-5 | 6.5 - 6.8 | t | ~7.5 | 1H |

| H-6 | 7.6 - 7.9 | dd | ~5.0, ~1.5 | 1H |

| -NH₂ | 4.5 - 5.5 | br s | - | 2H |

| -OCH₃ | 3.8 - 4.0 | s | - | 3H |

Predicted data is based on standard chemical shift tables and analysis of similar pyridine derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

Predicted data is based on established ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch, N-H Bend |

| 1480 - 1440 | Strong | C=C Aromatic Ring Stretch |

| 1280 - 1240 | Strong | C-O Stretch (aryl ether) |

| 1100 - 1000 | Medium | C-N Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

This data is representative of aromatic amines and ethers.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 95 | [M - CHO]⁺ |

| 81 | [M - CH₃ - CO]⁺ |

Predicted fragmentation is based on common fragmentation patterns for aromatic amines and methoxy compounds.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to 1024 or higher due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the acquired FIDs for both ¹H and ¹³C spectra. Phase the spectra and perform baseline correction. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials and Equipment:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth or wipe dampened with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

-

GC-MS system with an electron ionization (EI) source

-

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

-

Helium carrier gas

-

Solvent (e.g., dichloromethane or ethyl acetate)

-

This compound sample

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane.

-

GC Method Setup:

-

Injector Temperature: Set to 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

-

Carrier Gas Flow: Set a constant flow of helium (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Data Acquisition and Analysis: The system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peak corresponding to this compound and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-methoxypyridine

This technical guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of 2-Amino-3-methoxypyridine. The information is intended for researchers, scientists, and professionals in drug development who are considering this compound for further investigation.

Physicochemical Properties

This compound is a substituted pyridine derivative with the following key identifiers:

| Property | Value |

| IUPAC Name | 3-methoxypyridin-2-amine[1] |

| CAS Number | 10201-71-5[1] |

| Molecular Formula | C₆H₈N₂O[1] |

| Molecular Weight | 124.14 g/mol [1] |

| Computed XLogP3 | 0.5[1] |

The computed XLogP3 value of 0.5 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[1]

Solubility Profile

Table 1: Inferred Solubility of this compound

| Solvent | Inferred Solubility | Rationale/Supporting Data |

| Water | Likely Soluble | The presence of amino and methoxy groups, along with the pyridine nitrogen, suggests potential for hydrogen bonding with water. The related 2-Amino-4-methylpyridine is freely soluble in water. |

| Methanol, Ethanol | Likely Soluble | Polar protic solvents are generally good solvents for polar molecules. 2-Amino-4-methylpyridine is freely soluble in lower alcohols. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common polar aprotic solvent for drug discovery compounds. |

| Acetonitrile | Likely Soluble | A polar aprotic solvent often used in analytical chemistry. |

| Dichloromethane | Moderately to Sparingly Soluble | A less polar organic solvent. |

| Hexane | Likely Sparingly Soluble/Insoluble | A nonpolar solvent. The computed XLogP3 of 0.5 suggests limited solubility in nonpolar media.[1] |

Stability Profile

This compound is generally considered stable under standard laboratory conditions. Information from safety data sheets (SDS) provides qualitative insights into its stability.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Stability Assessment | Recommended Storage and Handling |

| Normal Conditions | Stable under normal ambient temperature and pressure. | Store in a well-ventilated place. Keep container tightly closed. |

| Light Exposure | Potentially light-sensitive. Many organic compounds, especially those with aromatic rings and amino groups, can be susceptible to photodegradation. | Store in a cool, dark place. Protect from light.[2] |

| Temperature | Avoid high temperatures to prevent thermal decomposition. | Store at recommended temperatures, often refrigerated (e.g., 4°C).[2] |

| pH | Susceptible to degradation in strong acidic or basic conditions. The amino group can be protonated, and the pyridine ring can be involved in acid-catalyzed reactions. | Avoid contact with strong acids and strong bases. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. The amino group is susceptible to oxidation. | Store away from strong oxidizing agents. |

| Moisture/Humidity | May be hygroscopic. | Store in a dry place. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard pharmaceutical industry methodologies are applicable and are detailed below.

Solubility Determination

4.1.1. Kinetic Solubility Assay

This high-throughput method is used for rapid assessment of solubility.[3][4][5]

-

Objective: To determine the solubility of a compound in an aqueous buffer after a short incubation period, starting from a DMSO stock solution.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with agitation at a controlled temperature (e.g., 25°C or 37°C).

-

Precipitate Detection: After incubation, determine the concentration at which precipitation occurs. This can be done using various detection methods:

-

Nephelometry: Measures light scattering caused by insoluble particles.[3]

-

Direct UV Assay: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis spectrophotometry.[3]

-

LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.

-

-

4.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound.[6][7][8]

-

Objective: To determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

-

Methodology:

-

Sample Preparation: Add an excess of solid this compound to a known volume of the test solvent (e.g., water, buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[9][10][11][12] The compound is typically subjected to more severe conditions than those used for accelerated stability testing.

4.2.1. Hydrolytic Stability

-

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 50-70°C) for a defined period.

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

4.2.2. Photostability

-

Objective: To assess the stability of the compound when exposed to light, following ICH Q1B guidelines.[13][14][15][16]

-

Methodology:

-

Expose solid this compound and its solutions to a light source that provides a standardized output of both visible and ultraviolet (UV) light.

-

The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[14]

-

A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC to determine the extent of degradation.

-

4.2.3. Thermal Stability (Solid State)

-

Objective: To evaluate the stability of the solid compound at elevated temperatures.

-

Methodology:

-

Store solid this compound in a controlled temperature oven at one or more elevated temperatures (e.g., 60°C, 80°C).

-

At various time points, remove samples and analyze for degradation and changes in physical properties (e.g., appearance, melting point).

-

4.2.4. Oxidative Stability

-

Objective: To determine the susceptibility of the compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound and expose it to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature for a set period.

-

Analyze the sample by HPLC to quantify the parent compound and identify any oxidative degradation products.

-

Potential Metabolic and Degradation Pathways

While specific metabolic pathways for this compound are not detailed in the literature, the metabolism of structurally related pyridine derivatives provides a strong basis for predicting its biotransformation. The microbial and in vitro metabolism of pyridines often involves hydroxylation, N-oxidation, and ring cleavage.[17][18] The closely related compound, 2-amino-3-methylpyridine, undergoes N-oxidation and C-oxidation in vitro.[19]

Caption: Potential Metabolic Pathways of this compound.

Caption: General Experimental Workflows.

References

- 1. This compound | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10201-71-5 [sigmaaldrich.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. database.ich.org [database.ich.org]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of 2-Amino-3-methoxypyridine from 2-chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-amino-3-methoxypyridine, a valuable building block in medicinal chemistry, from its precursor, 2-chloro-3-methoxypyridine. The primary transformation involves the amination of the chlorinated pyridine, a reaction that can be achieved through several modern synthetic methodologies. This document outlines and compares three prominent methods: Buchwald-Hartwig amination, copper-catalyzed amination, and high-pressure nucleophilic aromatic substitution. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its relative advantages and disadvantages. The guide also includes a visual representation of the general synthetic workflow to aid in conceptual understanding.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring an amino group and a methoxy group on a pyridine ring, provides a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. The most direct route to this compound is the amination of the readily available 2-chloro-3-methoxypyridine. This transformation, however, can be challenging due to the electron-rich nature of the pyridine ring, which can deactivate it towards nucleophilic attack. This guide explores three effective methods to achieve this conversion, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Methodologies

The conversion of 2-chloro-3-methoxypyridine to this compound can be accomplished through several synthetic strategies. The choice of method often depends on factors such as available equipment, desired scale, and tolerance of functional groups in more complex substrates. Below are detailed descriptions of three prominent methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is known for its high efficiency and broad substrate scope. In the context of this synthesis, an ammonia surrogate is often employed due to the challenges associated with using ammonia gas directly.

Experimental Protocol:

-

Reagents:

-

2-chloro-3-methoxypyridine

-

Benzophenone imine (ammonia surrogate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq), rac-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene, followed by 2-chloro-3-methoxypyridine (1.0 eq) and benzophenone imine (1.2 eq).

-

Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Add aqueous HCl (e.g., 2M) and stir for 1 hour to hydrolyze the imine intermediate.

-

Neutralize the mixture with an aqueous solution of NaOH.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data Summary:

| Parameter | Value |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand Loading | 3 mol% rac-BINAP |

| Base | 1.4 eq NaOtBu |

| Ammonia Source | 1.2 eq Benzophenone imine |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 12-18 hours |

| Typical Yield | 70-85% |

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods.[3] Recent advancements have led to the development of milder reaction conditions, making this a more attractive option.

Experimental Protocol:

-

Reagents:

-

2-chloro-3-methoxypyridine

-

Aqueous ammonia (28-30%)

-

Copper(I) iodide (CuI)

-

L-proline (ligand)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

In a sealed tube, combine 2-chloro-3-methoxypyridine (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add dimethyl sulfoxide and aqueous ammonia.

-

Seal the tube and heat the reaction mixture to 120°C for 24-48 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield this compound.

-

Quantitative Data Summary:

| Parameter | Value |

| Catalyst Loading | 10 mol% CuI |

| Ligand Loading | 20 mol% L-proline |

| Base | 2.0 eq K₂CO₃ |

| Ammonia Source | Aqueous ammonia (excess) |

| Solvent | DMSO |

| Temperature | 120°C |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-75% |

Nucleophilic Aromatic Substitution (SNA)

Direct nucleophilic aromatic substitution with ammonia is a straightforward approach but often requires harsh conditions due to the low reactivity of the chloropyridine.[4][5] The use of high pressure and temperature can drive the reaction to completion.

Experimental Protocol:

-

Reagents:

-

2-chloro-3-methoxypyridine

-

Aqueous ammonia (28-30%) or ammonia in methanol

-

Ethanol (or other suitable solvent)

-

-

Procedure:

-

Place 2-chloro-3-methoxypyridine (1.0 eq) and a solution of ammonia in ethanol (or aqueous ammonia) in a high-pressure autoclave.

-

Seal the autoclave and heat to 150-180°C. The internal pressure will increase significantly.

-

Maintain the temperature and stir for 12-24 hours.

-

After cooling the reactor to room temperature and carefully venting the ammonia pressure, transfer the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and salts.

-

Dry the organic layer over a drying agent, filter, and concentrate.

-

Purify the crude product by crystallization or column chromatography.

-

Quantitative Data Summary:

| Parameter | Value |

| Ammonia Source | Aqueous ammonia or NH₃ in MeOH (large excess) |

| Solvent | Ethanol |

| Temperature | 150-180°C |

| Pressure | High (autogenic) |

| Reaction Time | 12-24 hours |

| Typical Yield | 50-70% |

Workflow and Pathway Visualization

To provide a clear overview of the synthetic process, the following diagrams illustrate the general workflow and the chemical transformation.

Caption: General workflow for the synthesis of this compound.

Caption: Reaction pathway from 2-chloro-3-methoxypyridine to this compound.

Conclusion

The synthesis of this compound from 2-chloro-3-methoxypyridine can be effectively achieved through several synthetic routes. The Buchwald-Hartwig amination generally offers the highest yields and mildest conditions but comes at a higher cost due to the palladium catalyst and phosphine ligand. Copper-catalyzed amination presents a more economical option, though it may require higher temperatures and longer reaction times. Direct nucleophilic aromatic substitution is the most atom-economical method but necessitates specialized high-pressure equipment and involves harsh reaction conditions. The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, cost, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important medicinal chemistry building block.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

2-Amino-3-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxypyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine core, imparts distinct reactivity and allows for its incorporation into a wide array of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a practical resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a boiling point of 235°C at 760 mmHg.[1] It is crucial to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| CAS Number | 10201-71-5 | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 235 °C at 760 mmHg | [1] |

| IUPAC Name | 3-methoxypyridin-2-amine | [2] |

Core Synthetic Applications

The strategic placement of the amino and methoxy groups on the pyridine ring makes this compound a versatile precursor for a variety of chemical transformations. The amino group can be readily diazotized and converted to other functionalities, most notably a bromine atom via the Sandmeyer reaction, yielding 2-bromo-3-methoxypyridine. This transformation is a gateway to powerful palladium-catalyzed cross-coupling reactions.

Sandmeyer Reaction: Synthesis of 2-Bromo-3-methoxypyridine

A common and critical transformation of this compound is its conversion to 2-bromo-3-methoxypyridine. This is typically achieved through a Sandmeyer reaction, where the primary amino group is converted into a diazonium salt, which is then displaced by a bromide ion.

Experimental Protocol: Sandmeyer Reaction of this compound

-

Reagents and Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Cool a stirred solution of 48% HBr to 0-5 °C in an ice bath.

-

Slowly add this compound to the cold HBr solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve CuBr in 48% HBr and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture with a cold NaOH solution to a pH of ~8.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-3-methoxypyridine, which can be further purified by column chromatography or distillation.

-

-

Quantitative Data:

-

Typical yields for this reaction range from 65-80%.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-3-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between 2-bromo-3-methoxypyridine and various boronic acids or esters, leading to the synthesis of biaryl and heteroaryl pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

-

Reagents and Materials:

-

2-Bromo-3-methoxypyridine

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-bromo-3-methoxypyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 equiv).[3]

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[3]

-

Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.[3]

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Quantitative Data:

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent |

Data adapted from typical conditions for 2-bromopyridine derivatives.[4]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 2-bromo-3-methoxypyridine with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine

-

Reagents and Materials:

-

2-Bromo-3-methoxypyridine

-

Primary or secondary amine

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert gas atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere in a Schlenk tube, combine 2-bromo-3-methoxypyridine (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

-

Add the amine (1.2 equiv) and the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Quantitative Data: Yields for the Buchwald-Hartwig amination are generally good to excellent, but are highly dependent on the specific amine, ligand, and base combination used.

Application in the Synthesis of Marketed Drugs

The utility of this compound as a building block is exemplified in the synthesis of several commercially available pharmaceuticals.

Sonidegib (Odomzo®)

Sonidegib is an inhibitor of the Hedgehog signaling pathway and is used for the treatment of locally advanced basal cell carcinoma.[5] The synthesis of a key intermediate for Sonidegib involves a Suzuki coupling reaction where a derivative of this compound can be utilized.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in some cancers, including basal cell carcinoma.[6] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce a signal down to the GLI family of transcription factors, which then translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. Sonidegib functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[5][6]

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Encorafenib (Braftovi®)

Encorafenib is a kinase inhibitor used in the treatment of certain types of melanoma with a BRAF V600E or V600K mutation.[7] The synthesis of Encorafenib involves the coupling of a pyrazole intermediate with a substituted pyrimidine, which can be derived from a 2-aminopyridine precursor.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, a component of this pathway, can lead to its constitutive activation, driving uncontrolled cell proliferation in cancer. Encorafenib is a potent and selective inhibitor of the mutated BRAF kinase, thereby blocking the downstream signaling to MEK and ERK and inhibiting cancer cell growth.[1][8]

References

- 1. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]

- 7. Encorafenib - Wikipedia [en.wikipedia.org]

- 8. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 2-amino-3-methoxypyridine (CAS No: 10201-71-5). A critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, understanding the chemical behavior of its amino group is paramount for the strategic design of novel therapeutics. This document details the electronic effects influencing its reactivity, predicted basicity, and its participation in a range of pivotal organic reactions including acylation, alkylation, sulfonylation, diazotization, and modern cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data where available, and diagrammatic representations of reaction pathways are provided to serve as a practical resource for researchers in drug discovery and development.

Introduction: The Chemical Persona of this compound

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its structural framework is a key component in a variety of biologically active molecules. The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing pyridine ring nitrogen and the electron-donating amino and methoxy substituents.

The amino group at the C2 position is the primary site of reactivity for a multitude of chemical transformations. Its nucleophilicity and basicity are modulated by the adjacent methoxy group at the C3 position and the endocyclic nitrogen atom. This guide will systematically explore the reactivity profile of this amino group.

Electronic and Steric Influences

The reactivity of the amino group in this compound is a nuanced interplay of several electronic and steric factors:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally decreases the basicity and nucleophilicity of exocyclic amino groups compared to their aniline counterparts.

-

Amino Group (-NH₂): As a powerful electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions.

-

Methoxy Group (-OCH₃): The methoxy group at the C3 position is also an electron-donating group through resonance, further enriching the electron density of the pyridine ring. However, its proximity to the amino group can also exert a steric influence on incoming reagents.

Basicity and Nucleophilicity

The nucleophilicity of the amino group is also enhanced by the electron-donating methoxy group, making it a competent nucleophile in various reactions.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.

N-Acylation

The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily forms the corresponding N-acyl derivatives. This reaction is a common strategy for the protection of the amino group or for the introduction of amide functionalities, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(3-methoxypyridin-2-yl)acetamide

A general procedure for the acylation of a similar aminopyridine, 2-amino-4-methylpyridine, involves its reaction with acetic anhydride.

-

Materials: this compound, Acetic anhydride, Diethyl ether.

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent).

-

Add an excess of acetic anhydride (e.g., 2.5 equivalents).

-

Warm the reaction mixture to approximately 70°C with stirring for 2 hours.

-

After cooling to room temperature, slowly add diethyl ether to induce crystallization of the product.

-

The precipitated solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield N-(3-methoxypyridin-2-yl)acetamide.[4]

-

N-Alkylation

Direct N-alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of N-Benzyl-3-methoxypyridin-2-amine

A representative protocol for the N-alkylation of an amine is as follows:

-

Materials: this compound, Benzyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and the base (1.5 equivalents) in the chosen solvent.

-

Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture (e.g., to 80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford N-benzyl-3-methoxypyridin-2-amine.

-

N-Sulfonylation

The amino group of this compound can be readily sulfonated with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides. This transformation is of particular interest in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many drugs.

Experimental Protocol: Synthesis of N-(3-methoxypyridin-2-yl)benzenesulfonamide

A general procedure for the sulfonylation of an aminopyridine derivative is provided below.

-

Materials: this compound, Benzenesulfonyl chloride, Pyridine (as both solvent and base).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in pyridine.

-

Cool the solution in an ice bath and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(3-methoxypyridin-2-yl)benzenesulfonamide.

-

Diazotization and Sandmeyer-Type Reactions

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] This intermediate is highly versatile and can be converted to a variety of functional groups through Sandmeyer or related reactions.[7][8] For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups, replacing the original amino functionality.

Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine via Sandmeyer Reaction

A general protocol for a Sandmeyer chlorination is as follows:

-

Materials: this compound, Sodium nitrite, Concentrated hydrochloric acid, Copper(I) chloride.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography to yield 2-chloro-3-methoxypyridine.

-

Table 1: Summary of Key Reactions of the Amino Group

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acyl chloride, Anhydride | N-Acylaminopyridine |

| N-Alkylation | Alkyl halide, Base | N-Alkylaminopyridine |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylaminopyridine |

| Diazotization | NaNO₂, Strong acid | Pyridinediazonium salt |

| Sandmeyer Reaction | Diazonium salt, Cu(I) salt | Halogenated/Cyanated pyridine |

Cross-Coupling Reactions

The amino group in this compound can also participate in modern cross-coupling reactions, either directly or after conversion to a more suitable functional group.

Buchwald-Hartwig Amination

While this compound itself is an amine, its halogenated derivatives are excellent substrates for Buchwald-Hartwig amination to form more complex N-aryl or N-heteroaryl aminopyridines.[9][10] For example, 2-bromo-3-methoxypyridine can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine

A general procedure for this transformation is as follows:

-

Materials: 2-Bromo-3-methoxypyridine, Amine (e.g., aniline), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., sodium tert-butoxide), and an anhydrous, deoxygenated solvent (e.g., toluene).[1]

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk flask.

-

Add the solvent, followed by 2-bromo-3-methoxypyridine and the amine.

-

Heat the reaction mixture (e.g., to 80-110°C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

-

After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

-

Suzuki-Miyaura Coupling

Similarly, halogenated derivatives of this compound are valuable substrates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl substituents.[13][14][15] This reaction is a powerful tool for the construction of biaryl scaffolds, which are common in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

A typical protocol for the Suzuki coupling of a 2-bromopyridine derivative is outlined below.[16]

-

Materials: 2-Bromo-3-methoxypyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., potassium carbonate), and a solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

To a reaction flask, add 2-bromo-3-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., to 80-100°C) for several hours.

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow for the functionalization of this compound.

Caption: Diazotization of this compound followed by a Sandmeyer reaction.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The amino group of this compound is a versatile and reactive functional group that serves as a cornerstone for the synthesis of a diverse range of complex molecules. Its nucleophilicity, modulated by the electronic effects of the pyridine ring and the methoxy substituent, allows for facile participation in acylation, alkylation, and sulfonylation reactions. Furthermore, its ability to undergo diazotization opens up a plethora of synthetic possibilities through subsequent Sandmeyer-type transformations. In the context of modern synthetic chemistry, halogenated derivatives of this compound are invaluable precursors for powerful cross-coupling methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This technical guide provides a foundational understanding and practical protocols for the exploitation of the reactivity of this important building block in the pursuit of novel chemical entities for drug discovery and development.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

The Versatility of 2-Amino-3-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Privileged Scaffold in Drug Discovery

Introduction

2-Amino-3-methoxypyridine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the amino and methoxy groups on the pyridine ring, make it an attractive scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key cellular pathways and experimental workflows to offer a thorough resource for researchers, scientists, and drug development professionals.

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

A significant application of the this compound scaffold is in the design and synthesis of dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR is a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.

Design Strategy and Synthesis

A series of sulfonamide methoxypyridine derivatives incorporating the this compound core have been developed as potent PI3K/mTOR dual inhibitors. The design strategy often involves the modification of different parts of the molecule to optimize potency and pharmacokinetic properties. A general synthetic approach is outlined below.

Experimental Protocols

The synthesis of the sulfonamide methoxypyridine derivatives typically begins with the bromination of this compound, followed by the introduction of a sulfonamide group and subsequent Suzuki coupling with various boronic acids to introduce diversity.

Step 1: Synthesis of N-(5-bromo-2-methoxypyrian-3-yl)-2,4-difluorobenzenesulfonamide

To a solution of 5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol) in pyridine (50 mL), 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol) was added slowly at 0°C. The mixture was stirred at room temperature for 19 hours and then concentrated. The residue was dissolved in methanol (100 mL) and sodium hydroxide (2.50 g, 60 mmol) was added. The resulting mixture was stirred at room temperature for 12 hours and concentrated. The residue was dissolved in water (50 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers were washed with brine (3 x 100 mL), dried over anhydrous sodium sulfate, and concentrated to yield the title compound.

Step 2: General Procedure for Suzuki Coupling

To a sealed tube, the aryl bromide (N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, 1 equivalent), a boronic acid or ester (1.2 equivalents), a base (e.g., potassium carbonate or cesium fluoride, 2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a solvent (e.g., 1,4-dioxane/water) are added. The tube is sealed and heated at a temperature ranging from 80 to 100°C for several hours. After completion of the reaction, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford the desired sulfonamide methoxypyridine derivatives.

dot

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Quantitative Biological Data

The synthesized sulfonamide methoxypyridine derivatives were evaluated for their inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on various cancer cell lines. The results for a selection of compounds are summarized in the table below.

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1 | 15.3 | 25.1 | 0.45 | 0.87 | 1.23 |

| 2 | 8.9 | 15.6 | 0.21 | 0.54 | 0.78 |

| 3 | 22.1 | 30.5 | 0.98 | 1.54 | 2.01 |

| 4 | 5.6 | 10.2 | 0.15 | 0.33 | 0.56 |

Data presented is representative of reported findings for this class of compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of PI3K and mTOR in this pathway and how their inhibition can impact downstream signaling.

dot

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Future Directions

The successful application of this compound in the development of PI3K/mTOR dual inhibitors highlights its potential as a privileged scaffold in medicinal chemistry. Further exploration of this core structure could lead to the discovery of novel therapeutics for a range of diseases. Future research could focus on:

-

Exploring other therapeutic targets: The unique properties of the this compound scaffold could be leveraged to design inhibitors for other kinase families or different classes of enzymes.

-

Structure-activity relationship (SAR) studies: Systematic modifications of the scaffold will provide deeper insights into the structural requirements for optimal biological activity and selectivity.

-

Development of novel synthetic methodologies: The discovery of more efficient and versatile synthetic routes will facilitate the generation of diverse libraries of this compound derivatives for high-throughput screening.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Ingredients Using 2-Amino-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Amino-3-methoxypyridine, a versatile building block in the development of novel pharmaceutical ingredients. The protocols outlined below focus on key chemical transformations that leverage the unique reactivity of this substituted pyridine core, enabling the synthesis of a diverse range of bioactive molecules, including kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to its distinct electronic properties and functional group handles. The pyridine nitrogen, the amino group, and the methoxy group each offer sites for synthetic modification, allowing for the construction of complex molecular architectures. This compound is particularly useful in the synthesis of kinase inhibitors, where the aminopyridine scaffold can serve as a hinge-binding motif, crucial for potent and selective inhibition.

Key Synthetic Strategies

The primary synthetic utility of this compound and its precursors involves three main strategies:

-

Derivatization of the Amino Group: The primary amine at the 2-position is a key nucleophile, readily participating in amide bond formation, sulfonylation, and other coupling reactions to introduce diverse side chains and build molecular complexity.

-

Modification of the Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution, as well as transition metal-catalyzed cross-coupling reactions, to introduce additional substituents that can modulate the pharmacological properties of the final compound.

-

Use as a Scaffold: The this compound core itself can be incorporated as a central structural motif in the design of new drug candidates, particularly those targeting ATP-binding sites in kinases.

Experimental Protocols

The following protocols detail key transformations involving this compound and its precursor, 2-nitro-3-methoxypyridine.

Protocol 1: Reduction of 2-Nitro-3-methoxypyridine to this compound

This protocol describes the foundational step of converting the nitro-precursor to the key amino-intermediate.

Table 1: Reagents and Conditions for the Reduction of 2-Nitro-3-methoxypyridine [1]

| Reagent/Parameter | Condition |

| Starting Material | 2-Nitro-3-methoxypyridine |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |

| Stoichiometry | 1.0 equiv. Starting Material, 5.0 equiv. Reducing Agent |

| Concentration | 0.2 M |

| Temperature | Reflux (approx. 80 °C) |

| Reaction Time | 1-3 hours |

| Work-up | Filtration through Celite®, extraction with EtOAc |

Procedure: [1]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-nitro-3-methoxypyridine (1.0 equiv) and ethanol or ethyl acetate to achieve a 0.2 M concentration.

-

Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions. Note that the reaction may be mildly exothermic.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth (Celite®) to remove the tin salts.

-

Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Experimental Workflow for the Reduction of 2-Nitro-3-methoxypyridine

Caption: Workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halogenated this compound derivative with an arylboronic acid, a key reaction for building biaryl structures common in kinase inhibitors. This requires a preceding Sandmeyer reaction to convert the amino group of this compound to a bromine atom.

Table 2: General Reagents and Conditions for Suzuki-Miyaura Coupling [1]

| Reagent/Parameter | Condition |

| Substrate | 2-Bromo-3-methoxypyridine |

| Coupling Partner | Arylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | 1,4-Dioxane/Water mixture |

| Stoichiometry | 1.0 equiv. Substrate, 1.2 equiv. Boronic Acid, 0.05 equiv. Catalyst, 2.0 equiv. Base |

| Temperature | 90-100 °C |

| Reaction Time | 4-16 hours |

| Work-up | Aqueous work-up and extraction |

Procedure: [1]

-

In a Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-